Vitamin K1 2,3-epoxide

Biopotency Antihemorrhagic Vitamin K cycle

Vitamin K1 2,3-epoxide (CAS 25486-55-9) is an endogenous metabolite within the vitamin K cycle, formed as a product of the γ-glutamyl carboxylase reaction during the synthesis of vitamin K-dependent coagulation factors. It serves as the primary substrate for vitamin K epoxide reductase (VKOR) complex, which catalyzes its reduction back to the active vitamin K hydroquinone form to sustain the carboxylation cycle.

Molecular Formula C31H46O3
Molecular Weight 466.7 g/mol
CAS No. 25486-55-9
Cat. No. B021509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K1 2,3-epoxide
CAS25486-55-9
Synonyms1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione;  2,3-Epoxyphylloquinone;  Phylloquinone Oxide;  Phylloquinone Epoxide;  Phylloquinone-2,3-epoxide;  Vitamin K 2,3-Epoxide;  Vitamin K Epoxide;  Vitamin K Oxi
Molecular FormulaC31H46O3
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
InChIInChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3
InChIKeyKUTXFBIHPWIDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin K1 2,3-Epoxide (CAS 25486-55-9): Procurement and Analytical Specifications for Pharmaceutical Reference Standards and Research Applications


Vitamin K1 2,3-epoxide (CAS 25486-55-9) is an endogenous metabolite within the vitamin K cycle, formed as a product of the γ-glutamyl carboxylase reaction during the synthesis of vitamin K-dependent coagulation factors [1]. It serves as the primary substrate for vitamin K epoxide reductase (VKOR) complex, which catalyzes its reduction back to the active vitamin K hydroquinone form to sustain the carboxylation cycle [2]. The compound is typically supplied as a mixture of diastereomers with a purity specification of ≥98.0% by HPLC , characterized by a molecular formula of C31H46O3 and a molecular weight of 466.7 g/mol [3]. As a critical intermediate in vitamin K metabolism, this epoxide is essential for studies investigating anticoagulant pharmacodynamics, VKOR enzymology, and the assessment of warfarin sensitivity [4].

Why Substituting Vitamin K1 2,3-Epoxide with Related Vitamin K Analogs Compromises Experimental Fidelity


The replacement of Vitamin K1 2,3-epoxide with other vitamin K species, such as phylloquinone or menaquinone-4, in analytical or functional assays is invalid due to its unique role as the specific, high-affinity substrate for the VKOR enzyme complex [1]. Unlike its reduced counterparts, this epoxide possesses a distinct three-dimensional configuration that is essential for recognition and binding within the VKOR active site, with an apparent Michaelis constant (Km app) for human VKOR measured at 2.41 µM in hepatic microsomes [2]. Furthermore, the compound exhibits differential chemical stability, necessitating storage at −20°C to prevent degradation , and its chromatographic behavior is distinct, requiring dedicated LC-MS/MS method validation for accurate quantification in biological matrices [3]. Consequently, the use of non-epoxide vitamin K analogs as surrogates introduces significant and quantifiable error in studies of vitamin K metabolism, warfarin pharmacodynamics, and VKOR inhibition.

Quantitative Differentiation Evidence for Vitamin K1 2,3-Epoxide (CAS 25486-55-9)


Superior In Vivo Antihemorrhagic Biopotency of Vitamin K1 2,3-Epoxide Compared to Phylloquinone Standard

In a comparative in vivo study using a vitamin K-deficient chick model, Vitamin K1 2,3-epoxide demonstrated a relative antihemorrhagic activity that was 1.7-fold higher than that of the phylloquinone (vitamin K1) standard [1]. This result was determined through curative prothrombin time tests following single oral doses, where the mean effective dose (ED50) of the epoxide was calculated to be proportionally lower than that of the standard [1].

Biopotency Antihemorrhagic Vitamin K cycle

Cross-Species Kinetic Constants (Km) for Vitamin K1 2,3-Epoxide Reduction by Hepatic VKOR

The apparent Michaelis constant (Km app) for the reduction of Vitamin K1 2,3-epoxide by vitamin K epoxide reductase (VKOR) was determined across eight mammalian species. For human hepatic microsomes, the Km app was reported as 2.41 µM, which is distinct from values observed in other species such as rat (6.46 µM) and murine (4.42 µM) [1]. These data are critical for designing species-specific in vitro VKOR activity assays and for interpreting warfarin inhibition studies.

VKOR Enzyme kinetics Michaelis constant

Analytical Sensitivity for Vitamin K1 2,3-Epoxide in Human Plasma via LC-APCI-MS/MS

A validated LC-APCI-MS/MS method enables the quantification of Vitamin K1 2,3-epoxide in human plasma with a lower limit of quantification (LOQ) of 30 pg/mL, using a sample volume of only 0.2 mL [1]. This high sensitivity is achieved through the use of a stable isotope-labeled internal standard (Vitamin K1-d7) and is essential for accurately measuring the low endogenous concentrations of the epoxide found in clinical samples [1].

LC-MS/MS Analytical method LOQ

Warfarin Inhibition of VKOR: Quantitative Species Differences in IC50 Values

The inhibitory potency of warfarin against VKOR, the enzyme that reduces Vitamin K1 2,3-epoxide, was quantified in vitro across four species. The half-maximal inhibitory concentration (IC50) was determined to be 0.07 µM in rat microsomes and 0.17 µM in murine microsomes [1]. A separate study using human liver microsomes reported a warfarin IC50 of 0.84 µM under specific assay conditions [2].

Warfarin VKOR inhibition IC50

Vitamin K1 2,3-Epoxide as a Superior Biomarker for Warfarin Pharmacodynamics

The plasma concentration of Vitamin K1 2,3-epoxide and its ratio to Vitamin K1 have been established as direct and sensitive biomarkers of VKOR inhibition and warfarin effect [1]. In clinical studies, the plasma concentration ratio of Vitamin K1 2,3-epoxide to Vitamin K1 was found to be negatively correlated with clotting activity, providing a key quantitative understanding of warfarin's action . A lower plasma Vitamin K1 2,3-epoxide level is associated with a lower increase in PIVKA-II (a marker of subclinical vitamin K deficiency) during the onset of warfarin therapy [2].

Biomarker Pharmacodynamics Warfarin sensitivity

Regulatory-Grade Purity and Characterization for Pharmaceutical Reference Standard Use

Commercially available Vitamin K1 2,3-epoxide is supplied with a minimum purity of ≥98.0% as determined by HPLC . This high purity grade is accompanied by comprehensive characterization data, including NMR and MS spectral confirmation, and is suitable for use as a reference standard in analytical method validation and quality control applications for Abbreviated New Drug Applications (ANDA) [1]. Some vendors also offer traceability to pharmacopeial standards (USP or EP) upon request [1].

Reference standard Purity Regulatory compliance

Validated Application Scenarios for Vitamin K1 2,3-Epoxide (CAS 25486-55-9) in Scientific and Industrial Workflows


Validated LC-MS/MS Method Development for Clinical Pharmacodynamic Studies of Warfarin

The compound is essential as an analytical standard for the development and validation of LC-MS/MS methods used to quantify the Vitamin K1 2,3-epoxide to Vitamin K1 ratio in human plasma, a sensitive biomarker of warfarin's anticoagulant effect [1]. The established LOQ of 30 pg/mL for the epoxide in human plasma [2] enables accurate monitoring of VKOR inhibition in clinical trials, providing a direct pharmacodynamic readout superior to prothrombin time measurements alone.

In Vitro VKOR Activity and Anticoagulant Screening Assays

As the specific substrate for VKOR, Vitamin K1 2,3-epoxide is indispensable for in vitro enzymatic assays designed to screen novel anticoagulant compounds or to study the mechanism of warfarin resistance [1]. The known kinetic constants (e.g., human Km app of 2.41 µM) and warfarin IC50 values (e.g., human 0.84 µM) provide the necessary benchmarks for validating assay performance and interpreting results [2][3].

Quality Control (QC) Reference Standard for Phytonadione (Vitamin K1) Drug Substance and Product

In pharmaceutical manufacturing, Vitamin K1 2,3-epoxide is a critical impurity marker and reference standard for the quality control of phytonadione active pharmaceutical ingredient (API) and finished drug products [1]. Its use in HPLC methods, as specified in regulatory filings (e.g., ANDA, DMF), is supported by commercially available material with ≥98.0% purity and comprehensive characterization data, ensuring compliance with ICH guidelines [2][3].

In Vivo Studies of Vitamin K Cycle Function and Nutritional Status

Researchers investigating the vitamin K cycle in animal models or human subjects can utilize this epoxide as a tracer or analytical standard to study the metabolic interconversion of vitamin K species and to assess vitamin K status [1]. The compound's demonstrated in vivo antihemorrhagic activity (1.7x more potent than phylloquinone in a chick model) [2] and its role as a sensitive biomarker for warfarin sensitivity make it a valuable tool for nutritional and pharmacological studies.

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